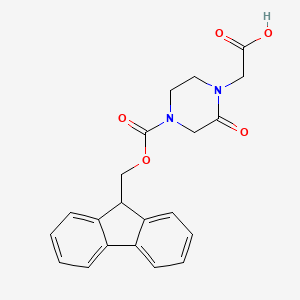

4-Fmoc-1-carboxymethyl-piperazin-2-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-Fmoc-1-carboxymethyl-piperazin-2-one is a chemical compound with the empirical formula C21H20N2O5 and a molecular weight of 380.39 g/mol . It is a derivative of piperazine, a heterocyclic organic compound, and contains a fluorenylmethyloxycarbonyl (Fmoc) protecting group. This compound is often used in peptide synthesis due to its stability and ease of removal under mild conditions .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fmoc-1-carboxymethyl-piperazin-2-one typically involves the reaction of piperazine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the addition of a carboxymethyl group .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield .

Analyse Chemischer Reaktionen

Types of Reactions

4-Fmoc-1-carboxymethyl-piperazin-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: The Fmoc group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and bases like sodium hydroxide for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can result in various derivatives with different functional groups .

Wissenschaftliche Forschungsanwendungen

Peptide Synthesis

4-Fmoc-1-carboxymethyl-piperazin-2-one serves primarily as a protecting group in peptide synthesis. The Fmoc (fluorenylmethyloxycarbonyl) group protects the amino group of amino acids during the synthesis process. Its removal can be achieved under mild basic conditions, allowing for the sequential addition of amino acids to form peptides. This property is crucial for synthesizing complex peptides with high purity and yield .

Drug Development

Due to its structural characteristics, this compound is also employed in drug development processes. It facilitates the design of peptide-based therapeutics by enabling the incorporation of various functional groups that can enhance biological activity or improve pharmacokinetic properties .

Bioconjugation Techniques

The compound is useful in bioconjugation techniques where it can be linked to biomolecules, such as proteins or nucleic acids, to create conjugates with desired properties for therapeutic or diagnostic applications. This versatility makes it a valuable tool in the development of targeted therapies .

Case Study 1: Peptide Therapeutics Development

In a study focusing on the development of peptide therapeutics, researchers utilized this compound to synthesize a series of cyclic peptides that exhibited enhanced binding affinity to target receptors. The use of this compound allowed for efficient synthesis and purification processes, resulting in high-yield products suitable for further biological evaluation.

Case Study 2: Targeted Drug Delivery Systems

Another application involved using this compound in creating targeted drug delivery systems. By conjugating it with specific ligands, researchers were able to develop nanoparticles that selectively delivered therapeutic agents to cancer cells, demonstrating improved efficacy and reduced side effects compared to conventional treatments.

Wirkmechanismus

The mechanism of action of 4-Fmoc-1-carboxymethyl-piperazin-2-one involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group of amino acids during the synthesis process and can be removed under mild basic conditions, allowing for the sequential addition of amino acids to form peptides . The molecular targets and pathways involved include the amino groups of amino acids and the peptide bond formation pathway .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

4-Fmoc-1-carboxymethyl-3-isobutyl-piperazin-2-one: Similar structure but with an isobutyl group.

Fmoc-4-carboxymethyl-piperazine: Similar structure but without the piperazin-2-one moiety.

Uniqueness

4-Fmoc-1-carboxymethyl-piperazin-2-one is unique due to its specific structure, which includes both the Fmoc protecting group and the carboxymethyl-piperazin-2-one moiety. This combination provides stability and ease of removal, making it particularly useful in peptide synthesis .

Biologische Aktivität

4-Fmoc-1-carboxymethyl-piperazin-2-one is a significant derivative of piperazine, characterized by its fluorenylmethyloxycarbonyl (Fmoc) protecting group. This compound has garnered attention in various fields, particularly in peptide synthesis and drug development due to its unique structural properties and biological activities.

- Molecular Formula : C21H20N2O5

- Molecular Weight : 380.4 g/mol

- Structure : The Fmoc group allows for selective modifications during peptide synthesis, enhancing the compound's utility in biochemical research.

Biological Significance

This compound demonstrates notable biological activity, particularly in the following areas:

- Peptide Synthesis : As a building block, it facilitates the formation of stable peptide bonds, crucial for creating peptidomimetics—molecules that mimic peptides but offer enhanced stability and bioavailability.

- Drug Development : The compound's ability to interact with various biological targets makes it a candidate for therapeutic applications. Its structure allows it to engage in hydrogen bonding and hydrophobic interactions, essential for binding to enzymes and receptors .

The biological activity of this compound is largely attributed to its interactions with specific molecular targets. The piperazine scaffold is known for its versatility, allowing compounds containing it to exhibit a broad spectrum of biological activities, including:

- Binding Affinity : Interaction studies show that this compound can bind effectively to various aminergic receptors, which are significant in neurological processes .

- Cellular Effects : Research indicates that compounds derived from piperazine can induce necroptosis in certain cancer cell lines, suggesting potential applications in cancer therapy .

Research Findings

Recent studies have highlighted the potential of this compound in various applications:

- Peptide Therapeutics : The compound serves as a protective group in peptide synthesis, allowing for the selective modification of amino acids without interfering with other functional groups. This is crucial for developing complex peptides used in pharmaceuticals .

- Neuroscience Applications : It is utilized in synthesizing compounds that modulate neurotransmitter systems, aiding research into neurological disorders .

- Analytical Chemistry : The compound can be employed in various analytical techniques, including chromatography, to separate and identify complex mixtures of substances .

Comparative Analysis

The following table summarizes the structural similarities and unique features of compounds related to this compound:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 4-Fmoc-1-carboxymethyl-piperazine | C21H20N2O5 | Contains a carboxymethyl group on the piperazine ring |

| 4-Fmoc-1-carboxymethyl-3-isobutyl-piperazin-2-one | C23H30N2O5 | Has an isobutyl group providing steric bulk |

| 4-Fmoc-1-carboxymethyl-pyrrolidin-2-one | C19H22N2O5 | Features a pyrrolidine ring instead of piperazine |

Case Studies

Several studies have explored the biological activities associated with piperazine derivatives:

- A study on LQFM018, a piperazine-containing compound, demonstrated its ability to induce cell death via necroptosis mechanisms in K562 leukemic cells. This highlights the therapeutic potential of piperazine derivatives in cancer treatment .

- Other research has focused on the role of similar compounds in modulating neurotransmitter systems, further emphasizing their importance in medicinal chemistry and drug development .

Eigenschaften

IUPAC Name |

2-[4-(9H-fluoren-9-ylmethoxycarbonyl)-2-oxopiperazin-1-yl]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N2O5/c24-19-11-23(10-9-22(19)12-20(25)26)21(27)28-13-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,18H,9-13H2,(H,25,26) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UINCHYCYSIPMAL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=O)CN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.